molecular formula C13H10Cl2O B8782430 1-(Dichloromethyl)-3-phenoxybenzene CAS No. 53874-68-3

1-(Dichloromethyl)-3-phenoxybenzene

Cat. No. B8782430
CAS RN: 53874-68-3
M. Wt: 253.12 g/mol
InChI Key: JOVSDWRNVGOQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399075

Procedure details

Exactly the same procedure as in Example 19 is followed except that 1 g of N-diethyleneoxy-2-benzothiazolyl sulfenamide is used in place of 1 g of N-pentamethylenedithiocarbamic acid piperidinium salt. The result shows 2.1% of m-phenoxybenzyl chloride, 95.6% of m-phenoxybenzal chloride, 1.8% of m-phenoxyphenyl trichloromethane and 0.5% of nuclear-chlorinated products. The similar reaction without the above sulfenamide gives 41.0% of m-phenoxytoluene, 45.7% of m-phenoxybenzyl chloride, 12.1% of m-phenoxybenzal chloride and 1.2% of nuclear-chlorinated compounds.
[Compound]
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
m-phenoxyphenyl trichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nuclear-chlorinated products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfenamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH:26](Cl)[Cl:27])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O:32]([C:39]1[CH:40]=[C:41]([C:45](Cl)([Cl:47])[Cl:46])[CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[O:1]([C:8]1[CH:9]=[C:10]([CH3:11])[CH:13]=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH2:26][Cl:27])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[O:32]([C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][CH:44]=1)[CH:45]([Cl:46])[Cl:47])[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
Step Four
Name
m-phenoxyphenyl trichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(Cl)(Cl)Cl
Step Five
Name
nuclear-chlorinated products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sulfenamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.7%
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12.1%
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04399075

Procedure details

Exactly the same procedure as in Example 19 is followed except that 1 g of N-diethyleneoxy-2-benzothiazolyl sulfenamide is used in place of 1 g of N-pentamethylenedithiocarbamic acid piperidinium salt. The result shows 2.1% of m-phenoxybenzyl chloride, 95.6% of m-phenoxybenzal chloride, 1.8% of m-phenoxyphenyl trichloromethane and 0.5% of nuclear-chlorinated products. The similar reaction without the above sulfenamide gives 41.0% of m-phenoxytoluene, 45.7% of m-phenoxybenzyl chloride, 12.1% of m-phenoxybenzal chloride and 1.2% of nuclear-chlorinated compounds.
[Compound]
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
m-phenoxyphenyl trichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nuclear-chlorinated products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfenamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH:26](Cl)[Cl:27])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O:32]([C:39]1[CH:40]=[C:41]([C:45](Cl)([Cl:47])[Cl:46])[CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[O:1]([C:8]1[CH:9]=[C:10]([CH3:11])[CH:13]=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH2:26][Cl:27])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[O:32]([C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][CH:44]=1)[CH:45]([Cl:46])[Cl:47])[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
Step Four
Name
m-phenoxyphenyl trichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(Cl)(Cl)Cl
Step Five
Name
nuclear-chlorinated products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sulfenamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.7%
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12.1%
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04399075

Procedure details

Exactly the same procedure as in Example 19 is followed except that 1 g of N-diethyleneoxy-2-benzothiazolyl sulfenamide is used in place of 1 g of N-pentamethylenedithiocarbamic acid piperidinium salt. The result shows 2.1% of m-phenoxybenzyl chloride, 95.6% of m-phenoxybenzal chloride, 1.8% of m-phenoxyphenyl trichloromethane and 0.5% of nuclear-chlorinated products. The similar reaction without the above sulfenamide gives 41.0% of m-phenoxytoluene, 45.7% of m-phenoxybenzyl chloride, 12.1% of m-phenoxybenzal chloride and 1.2% of nuclear-chlorinated compounds.
[Compound]
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
m-phenoxyphenyl trichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nuclear-chlorinated products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfenamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH:26](Cl)[Cl:27])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[O:32]([C:39]1[CH:40]=[C:41]([C:45](Cl)([Cl:47])[Cl:46])[CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[O:1]([C:8]1[CH:9]=[C:10]([CH3:11])[CH:13]=[CH:14][CH:15]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[CH2:26][Cl:27])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[O:32]([C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][CH:44]=1)[CH:45]([Cl:46])[Cl:47])[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1

Inputs

Step One
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
Step Four
Name
m-phenoxyphenyl trichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(Cl)(Cl)Cl
Step Five
Name
nuclear-chlorinated products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sulfenamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.7%
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C(Cl)Cl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12.1%
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.